Tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hemioxalate
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Overview
Description
Tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hemioxalate: is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hemioxalate typically involves the reaction of tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the hemioxalate salt .
Industrial Production Methods: The process would include careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo derivatives back to the amino form.
Substitution: The compound can participate in substitution reactions, particularly at the amino group, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Regeneration of the amino form.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure provides a versatile scaffold for the development of new materials and catalysts .
Biology: In biological research, tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hemioxalate is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for the development of new therapeutic agents .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hemioxalate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide: This compound has a similar spirocyclic structure but includes a sulfur atom and oxo groups, offering different reactivity and applications.
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide: Another similar compound with a spirocyclic structure, including sulfur and hydroxy groups.
Uniqueness: Tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hemioxalate is unique due to its combination of oxygen and nitrogen atoms within the spirocyclic ring, providing distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C24H42N4O10 |
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Molecular Weight |
546.6 g/mol |
IUPAC Name |
tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;oxalic acid |
InChI |
InChI=1S/2C11H20N2O3.C2H2O4/c2*1-10(2,3)16-9(14)13-6-11(7-13)8(12)4-5-15-11;3-1(4)2(5)6/h2*8H,4-7,12H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
CWZFDHWIGZBNFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)N.CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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